1-cinnamoyl-4-(2,3-dimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cinnamoyl-4-(2,3-dimethylphenyl)piperazine is a compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 1-cinnamoyl-4-(2,3-dimethylphenyl)piperazine is not fully understood. However, it is believed to act on various receptors in the brain, including dopamine, serotonin, and glutamate receptors. It also modulates the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
1-Cinnamoyl-4-(2,3-dimethylphenyl)piperazine has been shown to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It also reduces the levels of pro-inflammatory cytokines and oxidative stress markers. These effects contribute to its therapeutic potential for various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-cinnamoyl-4-(2,3-dimethylphenyl)piperazine in lab experiments is its relatively low toxicity and high selectivity for its target receptors. However, its limited solubility in aqueous solutions can pose a challenge in certain experiments. Its high lipophilicity can also affect its pharmacokinetic properties.
Zukünftige Richtungen
The potential therapeutic properties of 1-cinnamoyl-4-(2,3-dimethylphenyl)piperazine warrant further investigation. Future research should focus on elucidating its exact mechanism of action, optimizing its pharmacokinetic properties, and exploring its therapeutic potential for various neurological and psychiatric disorders. Additionally, the development of novel analogs and derivatives of 1-cinnamoyl-4-(2,3-dimethylphenyl)piperazine can lead to the discovery of more potent and selective compounds.
Synthesemethoden
The synthesis of 1-cinnamoyl-4-(2,3-dimethylphenyl)piperazine involves the reaction of cinnamic acid with 2,3-dimethylphenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound in moderate to good yield.
Wissenschaftliche Forschungsanwendungen
1-Cinnamoyl-4-(2,3-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic properties. It has been shown to possess antipsychotic, antidepressant, and anxiolytic effects in animal models. It also exhibits neuroprotective and anti-inflammatory properties. These properties make it a promising candidate for the treatment of various neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
(E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-17-7-6-10-20(18(17)2)22-13-15-23(16-14-22)21(24)12-11-19-8-4-3-5-9-19/h3-12H,13-16H2,1-2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZELYOQWWBIBOT-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.